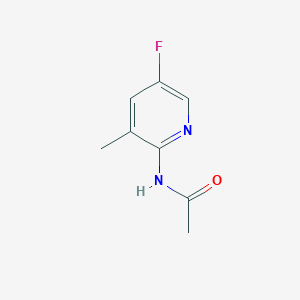

N-(5-Fluoro-3-methylpyridin-2-yl)acetamide

Description

Contextual Significance of Fluorinated Pyridine-Acetamide Derivatives in Chemical Sciences

Fluorinated pyridine-acetamide derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and materials chemistry. The incorporation of a fluorine atom into a pyridine (B92270) ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The pyridine scaffold itself is a prevalent feature in many natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions. nih.gov The acetamide (B32628) group further adds to the molecule's functionality, providing a hydrogen bond donor and acceptor, which can be crucial for molecular recognition processes.

The strategic placement of fluorine on the pyridine ring can modulate the basicity of the nitrogen atom and alter the electronic distribution of the entire ring system. This can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. nih.gov Consequently, fluorinated pyridines are key components in the development of new therapeutic agents.

Overview of Prior Research on Related Structural Classes and Analogues

Research into aminopyridine derivatives, the precursors to pyridine-acetamides, is extensive. These compounds are known to exhibit a wide range of biological activities and serve as versatile building blocks in organic synthesis. researchgate.netrsc.org The synthesis of various N-pyridinyl acetamide derivatives has been reported, often involving the acylation of the corresponding aminopyridine. For instance, the synthesis of N-(pyridin-2-yl)acetamide and its derivatives has been achieved through the reaction of 2-aminopyridine (B139424) with an appropriate acylating agent. dissertationtopic.net

Furthermore, studies on fluorinated pyridines have detailed various synthetic methodologies to introduce fluorine into the pyridine ring, a crucial step for accessing compounds like N-(5-Fluoro-3-methylpyridin-2-yl)acetamide. researchgate.netdissertationtopic.netchemicalbook.com The synthesis of the potential precursor, 2-amino-5-fluoropyridine, has been described through multi-step reaction sequences starting from 2-aminopyridine. researchgate.netdissertationtopic.net These established methods provide a solid foundation for the proposed synthesis of the title compound.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into this compound would be to synthesize the compound and thoroughly characterize its structural and physicochemical properties. This would involve the development of an efficient synthetic route and the use of various spectroscopic and analytical techniques to confirm its identity and purity. A key goal would be to understand how the specific combination and positioning of the fluoro, methyl, and acetamido groups on the pyridine ring influence its electronic and steric properties.

Further research would likely explore its potential applications, guided by the known activities of related compounds. This could involve screening for biological activity, for example, as an inhibitor of specific enzymes or as a ligand for receptors implicated in disease. The compound could also be investigated for its utility as a building block in the synthesis of more complex molecules. A comprehensive understanding of its chemical behavior is a prerequisite for any of these potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

N-(5-fluoro-3-methylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H9FN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |

InChI Key |

FTDJPWLUTQRNJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 5 Fluoro 3 Methylpyridin 2 Yl Acetamide and Analogues

Retrosynthetic Analysis of the N-(5-Fluoro-3-methylpyridin-2-yl)acetamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, provides a logical roadmap for its synthesis by breaking it down into simpler, more readily available starting materials. amazonaws.com The primary disconnection point is the amide bond, which is a common and reliable bond formation to execute in the forward synthesis. slideshare.net This disconnection reveals two key synthons: an acetyl group and the crucial intermediate, 5-fluoro-3-methylpyridin-2-amine.

Classical Synthetic Approaches for Pyridine-2-amine Formation and Acetamide (B32628) Coupling

Classical synthetic methods remain fundamental in the construction of pyridine-based compounds, offering well-established and versatile routes to the desired products.

Amidation Reactions for the Acetamide Moiety Introduction

The formation of the acetamide group is typically achieved in the final step of the synthesis. This involves the acylation of the 2-amino group of the 5-fluoro-3-methylpyridin-2-amine intermediate. A common and effective method is the reaction of the amine with an acetylating agent such as acetyl chloride or acetic anhydride. libretexts.org These reactions are generally high-yielding and proceed under mild conditions. The use of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com

Alternative methods for amidation include the use of carboxylic acids with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org While direct reaction between a carboxylic acid and an amine to form an amide is possible, it often requires harsh conditions and is less commonly used. libretexts.orglibretexts.org

Table 1: Common Reagents for Acetamide Formation

| Reagent Class | Specific Example(s) | Typical Conditions |

|---|---|---|

| Acyl Halides | Acetyl chloride | Inert solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) |

| Acid Anhydrides | Acetic anhydride | Can be run neat or in a solvent, sometimes with a catalyst like DMAP |

| Carboxylic Acids + Coupling Agents | Acetic acid + DCC, EDC | Anhydrous, non-protic solvent |

Strategies for Pyridine Ring Construction and Functionalization

The synthesis of the pyridine ring itself can be accomplished through various classical methods, many of which involve condensation reactions. baranlab.org The Hantzsch pyridine synthesis, for instance, is a well-known method that involves the condensation of a β-ketoester, an aldehyde, and ammonia. pharmaguideline.comwikipedia.org Modifications of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org Other notable methods include the Guareschi-Thorpe synthesis, which utilizes cyanoacetamide and a 1,3-diketone, and the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia. pharmaguideline.comnumberanalytics.com

Once a pyridine ring is formed, or if starting with a pre-existing pyridine, functionalization becomes the key challenge. The electronic nature of the pyridine ring, with its electron-deficient character due to the electronegative nitrogen atom, dictates its reactivity. pharmaguideline.com Electrophilic aromatic substitution on pyridine is generally difficult and typically occurs at the 3-position. wikipedia.org

Introduction of Fluorine Substituents on the Pyridine Ring

Introducing a fluorine atom onto the pyridine ring requires specific methodologies due to the challenges associated with direct fluorination. One classical approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, typically prepared from the corresponding aminopyridine. researchgate.net

Another strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For instance, a chloro- or nitro-substituted pyridine can undergo substitution with a fluoride (B91410) source. The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups and the high electronegativity of fluorine often makes fluoropyridines more reactive than their chloro-analogs in subsequent substitutions. acs.org A study has shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org

More recent methods have explored the use of reagents like Selectfluor® in the presence of a silver(I) catalyst for radical C-H fluorination, where pyridine additives can influence the reaction's efficiency. ucmerced.edu

Modern Catalytic Approaches for C-N and C-C Bond Formation in Related Systems

Modern organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex aromatic and heteroaromatic compounds, offering high efficiency and functional group tolerance. researchgate.netresearchgate.net

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. The Suzuki-Miyaura coupling, which pairs a halopyridine with a boronic acid or ester, is a widely used method for C-C bond formation. numberanalytics.com This can be employed, for example, to introduce the methyl group onto the pyridine scaffold.

The Buchwald-Hartwig amination has become a cornerstone for C-N bond formation. researchgate.netuwindsor.ca This reaction allows for the coupling of an amine with a halopyridine, providing a direct route to aminopyridines. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often being the most effective. nih.govmit.edu These catalytic systems are generally composed of a palladium precursor, a ligand, and a base. uwindsor.ca For instance, the use of RuPhos and BrettPhos precatalysts has been shown to be effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines. nih.gov

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of pyridine rings, often guided by a directing group. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. rsc.org

Table 2: Key Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Name | Bond Formed | Typical Substrates | Key Components |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Halopyridine + Pyridine boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) |

| Buchwald-Hartwig Amination | C-N | Halopyridine + Amine | Pd catalyst, phosphine ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu) |

| Heck Coupling | C-C | Halopyridine + Alkene | Pd catalyst, base |

| Sonogashira Coupling | C-C | Halopyridine + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base |

Multicomponent Reactions for Acetamide Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach offers significant advantages, including reduced synthesis time, lower costs, and minimized waste, aligning with the principles of green chemistry. numberanalytics.com For the assembly of acetamide scaffolds, such as the one present in this compound, the Ugi and Passerini reactions are particularly prominent isocyanide-based MCRs. nih.govwikipedia.org

The Ugi four-component condensation (U-4CC) brings together an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound. Subsequent nucleophilic attack by the isocyanide and the carboxylate, followed by an irreversible Mumm rearrangement, drives the reaction to completion, yielding a stable bis-amide product. wikipedia.orgnumberanalytics.com The versatility of the Ugi reaction allows for the creation of large, diverse chemical libraries by simply varying the four starting components. rsc.orgorganic-chemistry.org

The Passerini three-component reaction (P-3CR) is another foundational MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide. slideshare.netwikipedia.org This reaction directly produces α-acyloxy amides. organic-chemistry.org The mechanism is believed to involve the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a concerted fashion, followed by a Mumm rearrangement to give the final product. nih.gov Like the Ugi reaction, the Passerini reaction provides a powerful tool for generating molecular diversity from simple precursors. numberanalytics.comnih.gov

To construct a scaffold analogous to this compound, one could envision a strategy where the key precursor, 2-amino-5-fluoro-3-methylpyridine, serves as the amine component in an Ugi reaction. The other components would be chosen to build the desired acetamide side chain.

Table 1: Key Multicomponent Reactions for Amide Synthesis

| Reaction | Number of Components | Reactants | Product | Key Features |

|---|---|---|---|---|

| Ugi Reaction | Four | Amine, Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide | α-Aminoacyl Amide (Bis-amide) | High atom economy, convergent, rapid library synthesis. wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | Three | Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide | α-Acyloxy Amide | One of the oldest MCRs, proceeds under mild conditions. slideshare.netwikipedia.org |

Stereoselective Synthesis Considerations for Chiral Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral analogues of this compound requires precise control over the three-dimensional arrangement of atoms during the chemical reaction. Multicomponent reactions, including the Ugi and Passerini reactions, can be adapted for stereoselective synthesis.

One strategy involves using a chiral reactant, where the inherent stereochemistry of the starting material directs the stereochemical outcome of the product. For instance, employing an enantiopure amine, such as (S)-(-)-α-methylbenzylamine, in an Ugi reaction can lead to the formation of products with high diastereoselectivity. nih.gov This approach allows for the generation of specific stereogenic centers in the final molecule. nih.gov

Another powerful method is the use of chiral catalysts to induce enantioselectivity. For the Passerini reaction, it has been demonstrated that a catalytic system composed of a Lewis acid like titanium tetrachloride (TiCl₄) and a chiral bisphosphoramide can facilitate the enantioselective addition of isocyanides to a variety of aldehydes, yielding products with good enantiomeric excess. wikipedia.org The development of asymmetric MCRs is an active area of research, as it offers a highly efficient route to complex, stereochemically defined molecules that are valuable in medicinal chemistry and drug discovery. acs.org The sequencing of MCRs with subsequent cyclization reactions provides a robust strategy for creating diverse heterocyclic scaffolds with controlled stereochemistry. nih.gov

Scale-Up and Process Chemistry Challenges for this compound Synthesis

The synthesis of this crucial precursor often starts from more readily available materials like 2-aminopyridine (B139424) and involves a multi-step sequence. researchgate.netdissertationtopic.net Each step carries its own set of challenges for scale-up:

Nitration: The introduction of a nitro group onto the pyridine ring typically requires strong acids and careful temperature control to manage the exothermic nature of the reaction and ensure regioselectivity. dissertationtopic.net

Reduction: The subsequent reduction of the nitro group to an amine is often achieved using methods like catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or using reducing agents like hydrazine (B178648) hydrate. dissertationtopic.net On a large scale, the use of hydrogen gas requires specialized high-pressure equipment, and careful handling of potentially pyrophoric catalysts is necessary.

Fluorination via Schiemann Reaction: A common method to introduce the fluorine atom is the Balz-Schiemann reaction. This involves diazotization of an amino group, typically at low temperatures (-5 to 0 °C), followed by thermal decomposition of the resulting diazonium salt to install the fluorine. researchgate.netdissertationtopic.net Diazonium intermediates can be thermally unstable and potentially explosive, posing significant safety risks on a large scale. Furthermore, some fluorination procedures may utilize hazardous reagents like anhydrous hydrogen fluoride, which requires specialized handling and equipment. google.com

Table 2: Example Synthetic Steps and Conditions for 2-Amino-5-fluoropyridine Precursor

| Reaction Step | Reactants/Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Nitrification | 2-Acetamidopyridine, Concentrated H₂SO₄, Fuming HNO₃ | 60 °C, 2h | 88.40% | dissertationtopic.net |

| Reduction | 2-Acetamido-5-nitropyridine, Hydrazine hydrate, Pd/C | 80 °C, 3.5h | 93.26% | dissertationtopic.net |

| Diazotization | 2-Acetamido-5-aminopyridine, Fluoroboric acid, Sodium nitrite | 25 °C, 1.5h | 87.22% | dissertationtopic.net |

| Schiemann Reaction | 2-Acetamido-5-pyridine tetrafluoroborate (B81430) diazonium salt | 110 °C in Toluene | 64.94% | dissertationtopic.net |

| Hydrolysis | 2-Acetamido-5-fluoropyridine, NaOH solution | 80 °C, 2h | 95.25% | dissertationtopic.net |

Advanced Structural Characterization and Spectroscopic Analysis of N 5 Fluoro 3 Methylpyridin 2 Yl Acetamide

Elucidation of Molecular Structure via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

For N-(5-Fluoro-3-methylpyridin-2-yl)acetamide, this analysis would pinpoint the spatial relationship between the fluoro-methyl-substituted pyridine (B92270) ring and the acetamide (B32628) side chain. The planarity of the pyridine ring and the orientation of the acetamide group relative to it are key structural features of interest. In similar structures, such as 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, the dihedral angle between the pyridine and adjacent rings is a critical parameter. nih.gov Furthermore, X-ray diffraction identifies and characterizes intermolecular interactions, such as hydrogen bonds. In related acetamide derivatives, N—H⋯N and N—H⋯O hydrogen bonds are common, often leading to the formation of specific packing motifs like chains or dimers in the crystal lattice. nih.govresearchgate.netnih.govnih.gov

As of the latest reports, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented.

Detailed Spectroscopic Analysis for Structural Confirmation and Conformational Studies

Spectroscopic methods are indispensable for confirming the structure of this compound and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR techniques)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the acetamide group (both N-H and methyl). The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the pyridine ring. For instance, the fluorine atom would cause characteristic splitting patterns in the signals of nearby protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. chemicalbook.com The chemical shifts would be indicative of the carbon's hybridization and electronic environment. The carbon atoms directly bonded to the fluorine and nitrogen atoms would show characteristic shifts. For example, the carbonyl carbon of the acetamide group typically appears significantly downfield (e.g., ~170 ppm). bas.bgchemicalbook.com

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. nih.gov It provides a direct method for observing the fluorine atom, offering high sensitivity and a wide chemical shift range. mdpi.com The ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to a pyridine ring. Coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F spectra, further confirming the structure. nih.govchemrxiv.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish definitive correlations between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively. These experiments are vital for the unambiguous assignment of all ¹H and ¹³C signals. bas.bg

Specific, publicly available NMR data for this compound is noted to be available from some commercial suppliers but is not detailed in published literature. bldpharm.com

Interactive Data Table: Predicted NMR Shifts Note: The following table contains predicted or typical chemical shift ranges for functional groups present in the molecule, as specific experimental data is not available in the literature.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic-H | 7.0 - 8.5 |

| ¹H | Pyridine-CH₃ | 2.2 - 2.6 |

| ¹H | Amide N-H | 7.5 - 9.5 |

| ¹H | Acetyl-CH₃ | 1.9 - 2.3 |

| ¹³C | Carbonyl C=O | 168 - 172 |

| ¹³C | Aromatic C-F | 150 - 165 (JC-F ≈ 230-250 Hz) |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | Pyridine-CH₃ | 15 - 25 |

| ¹³C | Acetyl-CH₃ | 20 - 30 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds.

For this compound, key expected vibrational bands would include:

N-H stretch: A sharp band around 3300-3500 cm⁻¹ in the IR spectrum.

C=O stretch (Amide I band): A strong absorption typically found between 1650 and 1690 cm⁻¹.

N-H bend (Amide II band): A band in the region of 1510-1570 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-F stretch: A strong band expected in the 1200-1350 cm⁻¹ region.

Pyridine ring vibrations: Characteristic ring stretching modes would be observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (MW = 168.17), high-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₉FN₂O.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern would be expected to arise from characteristic cleavages of the acetamide side chain. Common fragmentation pathways for N-aryl acetamides include the loss of ketene (B1206846) (CH₂=C=O, 42 Da) to form an amine fragment, or the cleavage of the amide C-N bond. nist.govresearchgate.net The presence of the stable pyridinyl ring would influence the fragmentation, likely resulting in prominent peaks corresponding to the fluoromethyl-substituted aminopyridine fragment.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Identity | Description |

|---|---|---|

| 168 | [M]⁺ | Molecular Ion |

| 126 | [M - C₂H₂O]⁺ | Loss of ketene from the molecular ion |

| 125 | [C₆H₆FN₂]⁺ | Fragment corresponding to 5-Fluoro-3-methylpyridin-2-amine |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic and conjugated systems. The spectrum of this compound would be expected to show absorption bands characteristic of the substituted pyridine ring system. The acetamide group acts as an auxochrome, which can modify the position and intensity of the absorption maxima of the pyridine chromophore. The solvent used for the analysis can also influence the position of these absorption bands due to solvatochromic effects.

Computational Chemistry and Theoretical Investigations of N 5 Fluoro 3 Methylpyridin 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) Studies (e.g., B3LYP, BLYP levels, basis sets)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. Common DFT functionals include B3LYP and BLYP, which are often paired with basis sets like 6-31G* or 6-311++G(d,p) to describe the atomic orbitals. nih.govcolab.ws

For a molecule like N-(5-Fluoro-3-methylpyridin-2-yl)acetamide, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. While no specific studies on this compound were found, research on similar pyridine (B92270) derivatives often employs DFT to predict vibrational frequencies (IR and Raman spectra), and to understand the effects of substituents on the pyridine ring. nih.govresearchgate.net For instance, a DFT study on other acetamide (B32628) derivatives has been used to analyze local reactivity in the context of drug design. nih.gov

A hypothetical DFT study on this compound at the B3LYP/6-311G(d,p) level of theory could yield the optimized geometric parameters presented in the table below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-N (pyridine) | 1.34 Å | |

| C=O | 1.23 Å | |

| N-H | 1.01 Å | |

| Bond Angle | F-C-C | 118° |

| C-N-C (amide) | 125° | |

| Dihedral Angle | C-C-N-C | 180° (trans) |

Note: This data is illustrative and not based on actual experimental or computational results for the specified compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy but are computationally more demanding than DFT. rsc.org They are often used as a benchmark for other methods. For a molecule of the size of this compound, high-level ab initio calculations would be computationally intensive but could provide precise electronic energies and properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the presence of the electron-withdrawing fluorine atom and the pyridine ring, along with the acetamide group, would influence the energies of the frontier orbitals. A computational study on similar molecules, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, reported a HOMO-LUMO energy gap of 5.0452 eV, calculated at the B3LYP/6–311G(d,p) level. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: This data is illustrative and not based on actual computational results for the specified compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. colab.wsresearchgate.net The MEP map displays different potential values in different colors. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.

In this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them potential sites for electrophilic interaction. The hydrogen atom of the amide group would likely exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scielo.brresearchgate.net A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, one can identify the most stable conformers (energy minima) and the transition states for their interconversion.

For this compound, key conformational flexibility would arise from the rotation around the C-N bond of the acetamide group and the bond connecting the acetamide group to the pyridine ring. A study on the conformational behavior of N-benzyl-N-(furan-2-ylmethyl) acetamide, another tertiary amide, utilized DFT calculations to identify multiple stable conformations. scielo.br A similar approach for this compound would reveal the preferred three-dimensional structure and the energy barriers between different conformers.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. jhuapl.edunih.gov Computational chemistry can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net Molecules with large dipole moments, extended π-conjugation, and charge transfer characteristics often exhibit significant NLO properties.

The structure of this compound, with its aromatic pyridine ring and acetamide group, could potentially lead to NLO activity. Theoretical studies on other organic molecules, such as N-(3-nitrophenyl) acetamide, have been conducted to evaluate their NLO properties. researchgate.net A computational investigation of this compound would involve calculating properties like the dipole moment and hyperpolarizabilities to assess its potential as an NLO material.

Solvent Effects on Molecular Structure and Electronic Properties

The influence of solvents on the molecular structure and electronic properties of this compound would be a critical area of computational investigation. The polarity of the solvent can significantly impact the conformational preferences and the electronic distribution within the molecule.

Detailed research findings in this area would typically involve the use of implicit and explicit solvent models in quantum chemical calculations. An implicit model, such as the Polarizable Continuum Model (PCM), would represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models would involve simulating the individual solvent molecules surrounding the solute.

By performing geometry optimizations and electronic structure calculations in various solvents (e.g., water, ethanol, dimethyl sulfoxide, and a non-polar solvent like hexane), researchers could elucidate changes in bond lengths, bond angles, and dihedral angles. Furthermore, the effect of the solvent on electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity and intermolecular interactions in different environments.

A representative data table from such a study might look like this:

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | 1 | Data | Data | Data | Data |

| Hexane | 1.88 | Data | Data | Data | Data |

| Ethanol | 24.55 | Data | Data | Data | Data |

| Water | 80.1 | Data | Data | Data | Data |

This table is for illustrative purposes only. The data would be generated from computational calculations.

Topological Analysis (e.g., AIM theory) for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, would be employed to analyze the nature of chemical bonds within this compound. This method analyzes the topology of the electron density to characterize atomic and bonding properties.

Key parameters derived from an AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). The values of these parameters help in classifying interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For instance, a negative Laplacian of the electron density at the BCP is indicative of a shared-shell interaction.

A topological analysis would provide a quantitative description of the C-N, C-C, C-F, N-H, and C=O bonds, as well as any potential intramolecular hydrogen bonds. This would offer a deeper understanding of the electronic structure and stability of the molecule.

A summary of hypothetical AIM data could be presented as follows:

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

| C=O | Data | Data | Covalent |

| N-H | Data | Data | Covalent |

| C-F | Data | Data | Polar Covalent |

| C-N (amide) | Data | Data | Covalent |

| C-N (ring) | Data | Data | Covalent |

| Intramolecular H-bond | Data | Data | Closed-shell |

This table is for illustrative purposes only. The data would be generated from computational calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations would be used to explore its conformational landscape and to understand its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.govmdpi.com

By simulating the molecule's movements at an atomic level, researchers can identify stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how its shape might change in different environments. Conformational sampling techniques can be enhanced to more efficiently explore the potential energy surface. mdpi.comlivecomsjournal.org

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. By simulating the compound in a solvent box, one could analyze the radial distribution functions to understand the solvation shell structure. If studying its interaction with a protein, MD simulations could reveal key binding modes, interaction energies, and the specific amino acid residues involved in the interaction. nih.gov

A table summarizing findings from a molecular dynamics study could include:

| Parameter | Value |

| Major Conformers | Description of conformers |

| Rotational Barriers (e.g., C-N amide bond) | Energy in kcal/mol |

| Average number of hydrogen bonds with water | Data |

| Binding free energy with a target protein | Data in kcal/mol |

This table is for illustrative purposes only. The data would be generated from computational calculations.

Structure Activity Relationship Sar and Molecular Design Principles for N 5 Fluoro 3 Methylpyridin 2 Yl Acetamide Analogues

Systematic Modification of the Pyridine (B92270) Ring Substituents

The pyridine ring of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide is decorated with two key substituents, a fluorine atom and a methyl group, which play crucial roles in modulating the molecule's interaction with its biological targets. The precise placement and nature of these groups are pivotal for molecular recognition.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a bioisostere of hydrogen while profoundly altering the electronic properties of the molecule. nih.gov The positioning of the fluorine atom on the pyridine ring can significantly impact lipophilicity, metabolic stability, and direct binding interactions. nih.gov

The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially affecting salt formation and solubility. nih.gov Furthermore, fluorine can participate in various non-covalent interactions, including hydrogen bonds (C-F···H), halogen bonds, and dipole-dipole interactions, which can be critical for target affinity. researchgate.net Studies on related fluorinated pyridines and other heterocyclic systems show that the position of the fluorine substituent dictates its effect. For example, moving the fluorine from the 5-position to other positions (e.g., 4- or 6-) would redistribute the electron density across the ring, altering the molecule's dipole moment and its ability to interact with polar residues in a binding pocket. frontiersin.org The interaction between a C-F bond and an aromatic ring (a fluorine-π interaction) is an electrostatically driven, stabilizing force that becomes stronger with more electron-deficient aromatic surfaces. researchgate.net

| Modification | Predicted Effect on Molecular Properties | Rationale |

| Relocation of Fluorine | Alters electrostatic potential and dipole moment | Changes in inductive effects and potential for specific polar interactions within a binding site. nih.govfrontiersin.org |

| Polyfluorination | Increases lipophilicity and metabolic stability | Blocks sites of oxidative metabolism; increases the hydrophobic surface area of the molecule. nih.govnih.gov |

| Replacement with other halogens (Cl, Br) | Increases size (steric bulk) and polarizability | Alters binding through different steric and electronic profiles; may introduce different types of halogen bonding. |

The methyl group at the 3-position of the pyridine ring influences the molecule's conformation and can engage in beneficial hydrophobic (lipophilic) interactions within a target's binding site. Its position is critical as it can create steric hindrance that may either prevent binding to off-targets or lock the molecule into a bioactive conformation.

Shifting the methyl group to other positions, such as the 4- or 6-position, would significantly alter the spatial arrangement of the substituents. This could disrupt favorable interactions or, conversely, create new ones. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would increase steric bulk and lipophilicity. While this could enhance hydrophobic interactions and improve binding affinity, it might also lead to steric clashes if the binding pocket is constrained. Studies on related N-substituted pyridyl acetamide (B32628) analogues have shown that even small changes in alkyl substituents can significantly impact biological activity. nih.gov

| Modification | Predicted Effect on Molecular Properties | Rationale |

| Relocation of Methyl Group | Alters molecular conformation and steric profile | Can impact the relative orientation of the pyridine ring and acetamide moiety, affecting binding geometry. |

| Increase in Alkyl Group Size (e.g., ethyl, isopropyl) | Increases lipophilicity and steric bulk | May enhance hydrophobic interactions but risks steric clashes, potentially reducing affinity. nih.gov |

| Replacement with Polar Groups (e.g., -OH, -OCH3) | Decreases lipophilicity; introduces hydrogen bonding capability | Can form new hydrogen bonds with the target, potentially increasing affinity if the pocket accommodates polar groups. |

Variations in the Acetamide Moiety and its Linkage

The acetamide group (-NH-C(=O)CH₃) serves as a crucial linker, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Modifications to this moiety can fine-tune solubility, metabolic stability, and binding interactions.

N-substitution of the acetamide, for instance, by adding a methyl group to the nitrogen, eliminates the hydrogen bond donating capacity of the N-H group. This can be detrimental if this interaction is vital for target binding. However, it can also enhance membrane permeability and reduce susceptibility to enzymatic degradation.

Lengthening the acyl chain (e.g., from acetyl to propionyl or butyryl) increases the lipophilicity and size of this part of the molecule. This modification could allow the chain to access deeper hydrophobic pockets within the target protein, potentially increasing binding affinity. Conversely, a longer chain might be too bulky or flexible, leading to an entropic penalty upon binding. Research on various acetamide-containing compounds demonstrates that the nature and size of the acyl group are critical determinants of potency and selectivity. archivepp.comresearchgate.net In some series, replacing the acetamide with an alkylurea has been shown to retain activity while reducing toxicity. nih.govresearchgate.net

| Modification | Predicted Effect on Molecular Properties | Rationale |

| N-Methylation of Amide | Removes H-bond donor; increases lipophilicity | Can improve metabolic stability and membrane permeability but may disrupt a critical hydrogen bond with the target. nih.gov |

| Lengthening Acyl Chain (e.g., Propionyl) | Increases lipophilicity and size | May access additional hydrophobic pockets but could also introduce steric hindrance or unfavorable flexibility. |

| Replacement of Acetyl with Cyclopropylcarbonyl | Introduces conformational rigidity | Restricts bond rotation, which can lock the molecule in a more favorable binding conformation, reducing the entropic penalty. |

| Bioisosteric Replacement (e.g., with alkylurea) | Alters H-bonding pattern and electronics | Can maintain or improve binding while modifying physicochemical properties and potentially reducing toxicity. nih.govresearchgate.net |

Investigation of Analogues with Related Heterocyclic Systems (e.g., Pyrimidine, Indole)

Replacing the central pyridine ring with other heterocyclic systems is a common strategy to explore new chemical space and alter the core properties of a molecule. This can lead to improved target selectivity, different patentability, and modified ADME (absorption, distribution, metabolism, and excretion) profiles.

Replacing the pyridine ring with a pyrimidine ring introduces a second nitrogen atom into the six-membered ring. The position of this additional nitrogen (e.g., creating a pyrimidin-2-yl or pyrimidin-4-yl core) significantly alters the electronic distribution and hydrogen bonding potential of the heterocycle. Pyrimidines are generally more electron-deficient than pyridines, which can influence stacking interactions with aromatic residues in the binding site. The additional nitrogen can also serve as another hydrogen bond acceptor, potentially forming new, stabilizing interactions with the target. nih.gov Structure-activity relationship studies on related compounds have shown that switching from a pyridine to a pyrimidine core can be a successful strategy for modulating activity and selectivity. mdpi.com

| Heterocyclic Core | Key Property Differences from Pyridine | Potential SAR Impact |

| Pyrimidine | More electron-deficient; additional H-bond acceptor. | Can alter π-stacking interactions and introduce new hydrogen bonds, potentially improving affinity or selectivity. nih.govmdpi.com |

| Indole | Larger, more lipophilic bicyclic system; H-bond donor on the pyrrole nitrogen. | Provides a larger surface area for van der Waals and hydrophobic interactions; the indole N-H can act as a crucial H-bond donor. mdpi.com |

| Thiophene | Isosteric replacement for a phenyl ring; different electronic character. | Can mimic phenyl interactions while altering metabolic pathways and electronic properties. acs.org |

Phenyl versus Pyridyl Core Substitutions

The replacement of a pyridyl core with a phenyl ring, or vice versa, is a common strategy in medicinal chemistry to probe the importance of the heteroatom and its associated electronic properties. The pyridine ring in this compound is not isosteric with a phenyl ring; it introduces significant changes in the molecule's characteristics.

The nitrogen atom in the pyridine ring makes it more electron-deficient compared to a corresponding benzene ring. This has several consequences for molecular interactions and properties:

Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a feature absent in a phenyl ring. This allows for an additional point of interaction with a biological target, which can significantly influence binding affinity.

Dipole Moment: The presence of the electronegative nitrogen atom induces a significant dipole moment in the pyridyl ring, which can affect long-range electrostatic interactions with a receptor.

Solubility: The ability of the pyridine nitrogen to form hydrogen bonds with water can lead to increased aqueous solubility compared to a phenyl analogue.

π-π Interactions: While both rings can participate in π-stacking, the electron-deficient nature of the pyridine ring can lead to different and potentially stronger π-stacking interactions (e.g., quadrupole-quadrupole interactions) with electron-rich aromatic residues in a protein binding site.

In SAR studies of acetamide-containing compounds, the switch between phenyl and pyridyl cores often leads to notable differences in activity. For instance, studies on N-phenyl-2-(pyridin-2-yl)acetamide have explored its biological activities and coordination chemistry. smolecule.com The replacement of the phenyl group in N-phenylacetamide (acetanilide) with a pyridyl moiety introduces the critical hydrogen bond accepting feature of the ring nitrogen. nist.govwikipedia.org The relative orientation of the core ring and the acetamide group is also critical; in the crystal structure of a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, the dihedral angles between the amide plane and the rings are significant, indicating a non-planar conformation that impacts conjugation and interaction potential. researchgate.net

| Property | Pyridyl Core | Phenyl Core |

|---|---|---|

| Hydrogen Bonding | Ring nitrogen acts as a hydrogen bond acceptor. | No hydrogen bond accepting capability in the ring. |

| Electronic Nature | Electron-deficient (π-deficient). | Electron-rich. |

| Dipole Moment | Possesses a significant dipole moment. | No intrinsic dipole moment (can be induced by substituents). |

| Metabolism | Nitrogen can be a site for metabolism (e.g., N-oxidation). | Metabolism typically occurs on the ring carbons (e.g., hydroxylation). |

Computational Approaches to SAR Elucidation

Computational methods are indispensable for understanding and predicting the SAR of this compound analogues. These techniques build models that correlate chemical structure with biological activity.

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. tandfonline.com For analogues of this compound, a 2D or 3D-QSAR model could be developed to guide further synthesis.

The process involves:

Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀) would be measured. This data is converted to a logarithmic scale (pIC₅₀).

Descriptor Calculation: For each analogue, various molecular descriptors are calculated. These can include:

Electronic Descriptors: Hammett constants, dipole moment, atomic charges, HOMO/LUMO energies. These describe the electronic distribution and reactivity.

Steric Descriptors: Molar volume, surface area, molecular weight. These describe the size and shape of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build an equation that correlates the descriptors with biological activity. tandfonline.comnih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model generation). bpasjournals.com

For this specific scaffold, a QSAR model might reveal that electron-withdrawing substituents on the pyridine ring, a specific range for hydrophobicity, and steric bulk at certain positions are critical for activity.

| Analogue Modification | Key Descriptor | Predicted Impact on Activity |

|---|---|---|

| Replace 3-methyl with 3-CF₃ | Electronic (σ) | Potentially increases activity by enhancing binding through electronic effects. |

| Replace acetamide with propanamide | Steric (Molar Volume), Hydrophobic (LogP) | May decrease activity if the binding pocket is sterically constrained. |

| Add a 4-chloro substituent | Electronic (σ), Hydrophobic (π) | Could increase activity by introducing a new interaction point (halogen bond) or altering lipophilicity. |

When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling can be used. A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active.

For this compound and its active analogues, a pharmacophore model would be generated by aligning the structures and identifying common features. A hypothetical model would likely include:

One Hydrogen Bond Donor (HBD): The amide N-H group.

Two Hydrogen Bond Acceptors (HBA): The amide carbonyl oxygen and the pyridine ring nitrogen.

One Aromatic Ring (AR): The pyridine ring, important for π-stacking interactions.

One Halogen Bond Donor (HBD): The fluorine atom, which can participate in halogen bonding.

Hydrophobic/Steric Features: The 3-methyl group.

This consensus pharmacophore serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the feature arrangement and could possess similar biological activity. nih.gov

Understanding Molecular Interactions and Binding Modes (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The specific non-covalent interactions between this compound and its target receptor are key determinants of its biological activity. Crystal structure analysis of similar molecules provides insight into the likely binding modes. nih.gov

Hydrogen Bonding: This is a critical interaction. The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. The pyridine nitrogen also serves as a key hydrogen bond acceptor site. Studies on related N1,N3-di(5-X-pyridin-2-yl)isophthalamides confirm the prevalence of amide···pyridine and amide···amide hydrogen bonds in forming stable supramolecular structures. dcu.ie

Halogen Bonding: The fluorine atom at the 5-position of the pyridine ring can act as a halogen bond donor. This is a directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner like a carbonyl oxygen or an aromatic ring on the receptor. The strength of halogen bonds generally increases down the group (I > Br > Cl > F), but fluorine can still participate in meaningful interactions, such as C-H···F hydrogen bonds or weak halogen bonds, which can contribute to binding affinity and selectivity. nih.govresearchgate.netmdpi.com

| Interaction Type | Functional Group Involved | Potential Partner on Receptor |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Carbonyl O |

| Hydrogen Bond (Acceptor) | Amide C=O, Pyridine N | Arg, Lys, Ser, Thr, Amide N-H |

| Halogen Bond | 5-Fluoro | Carbonyl O, Ser, Thr, Aromatic π-system |

| π-Stacking | Pyridine Ring | Phe, Tyr, Trp |

| Hydrophobic | 3-Methyl | Leu, Val, Ile, Ala |

Exploration of Conformational Flexibility and its Role in Molecular Recognition

The flexibility of a ligand is crucial for its ability to adapt to the geometry of a binding site. For this compound, conformational freedom primarily arises from rotation around two key single bonds: the C(O)-NH bond and the N-C(pyridyl) bond.

This flexibility plays a role in two main models of molecular recognition:

Induced Fit: The ligand may bind in an initial conformation and then induce a change in both its own geometry and that of the protein to achieve an optimal, low-energy binding pose.

Conformational Selection: The ligand exists in solution as an ensemble of different conformations. The protein binding site selectively binds to the specific conformation that is most complementary to its shape and chemical environment.

Understanding the preferred low-energy conformations and the energy barriers to rotation is essential for drug design. Computational methods like molecular dynamics simulations can explore the conformational landscape of the molecule, revealing the most probable shapes it will adopt in a biological system and how this flexibility contributes to its binding affinity and specificity. nih.gov The ability of the pyridyl and acetamide moieties to rotate relative to one another allows the key interacting groups (H-bond donors/acceptors, halogen atoms) to be positioned optimally within the receptor site.

Future Research Directions and Advanced Methodologies for N 5 Fluoro 3 Methylpyridin 2 Yl Acetamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide typically involves the acylation of 2-amino-5-fluoro-3-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. While effective, these methods can present drawbacks related to the use of hazardous reagents and the generation of byproducts. Future research will focus on developing more efficient and sustainable synthetic strategies.

Catalytic Amidation: A promising avenue lies in the exploration of catalytic amidation reactions. The use of Lewis acid catalysts, for instance, has shown potential in the amidation of unprotected amino acids and could be adapted for the acetylation of aminopyridines nih.gov. This approach could reduce the need for stoichiometric activating agents and potentially allow for milder reaction conditions.

Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and process control. A continuous-flow process for the N-acetylation of various amines using acetonitrile as a mild acetylating agent and alumina as a catalyst has been developed mdpi.com. Applying this technology to the synthesis of this compound could lead to a more efficient and safer manufacturing process with reduced waste. A hypothetical flow synthesis setup is outlined in the table below.

| Parameter | Proposed Value/Condition | Rationale |

| Reactants | 2-amino-5-fluoro-3-methylpyridine, Acetonitrile | Acetonitrile serves as both solvent and acetylating agent, reducing reagent use. |

| Catalyst | Packed-bed reactor with alumina | Alumina is a cheap, reusable, and environmentally benign catalyst. |

| Temperature | 150-250 °C | Elevated temperatures are typically required for acetonitrile-based acetylation. |

| Pressure | 10-20 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Residence Time | 10-30 minutes | Flow chemistry allows for significantly shorter reaction times compared to batch processes. |

| Work-up | In-line purification module (e.g., crystallization) | Integration of purification steps can lead to a fully continuous process. |

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Hydrolase enzymes, such as lipases and acylases, have been employed for biocatalytic amide synthesis manchester.ac.uk. Investigating the potential of specific enzymes to catalyze the acetylation of 2-amino-5-fluoro-3-methylpyridine could offer a highly selective and environmentally friendly synthetic route, operating under mild aqueous conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. For this compound, these computational tools can be instrumental in designing novel analogs with tailored properties and in optimizing its synthesis.

Reaction Optimization: Machine learning algorithms can be trained on reaction data to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. These models can learn complex relationships between reaction parameters that may not be intuitive to a human chemist nih.govmanchester.ac.ukchemicalbook.comnih.govmdpi.com. For the synthesis of this compound, an ML model could be developed using data from various acetylation reactions of substituted pyridines to predict the ideal conditions for its specific synthesis.

| Machine Learning Application | Potential Impact on this compound Research |

| QSAR Modeling | Prediction of biological activity and physicochemical properties of novel analogs. |

| De Novo Design | Generation of new molecular structures with desired properties based on the this compound scaffold. |

| Reaction Condition Optimization | Prediction of optimal temperature, solvent, and catalyst for the synthesis, leading to higher yields and purity. |

| Predictive Toxicology | In silico assessment of the potential toxicity of the compound and its derivatives. |

Advanced Spectroscopic Techniques for Dynamic Molecular Studies

While standard spectroscopic techniques like NMR and X-ray crystallography provide a static picture of molecular structure, advanced methods can offer insights into the dynamic behavior of this compound.

Terahertz (THz) Spectroscopy: THz spectroscopy probes low-frequency molecular vibrations, which are often associated with collective motions and intermolecular interactions. This technique is sensitive to changes in molecular conformation and the surrounding environment nih.govresearchgate.netrsc.org. For this compound, THz spectroscopy, in combination with molecular dynamics simulations, could provide valuable information about its vibrational modes and how they are affected by solvent or binding to a larger molecule.

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen and the pyridine (B92270) nitrogen) in this compound makes it a prime candidate for forming ordered supramolecular structures through self-assembly.

Crystal Engineering: By systematically studying the crystallization of this compound and its derivatives with different co-formers, it is possible to create novel crystalline materials with tailored properties. The formation of cocrystals with carboxylic acids, for example, could lead to predictable hydrogen-bonding patterns, such as the robust acid-pyridine synthon mdpi.comrsc.org. The interplay of hydrogen bonding and π-π stacking interactions involving the pyridine ring can be engineered to control the packing of the molecules in the solid state.

Supramolecular Polymerization: Molecules containing amide groups are known to form one-dimensional nanostructures through cooperative supramolecular polymerization driven by hydrogen bonding manchester.ac.ukresearchgate.netchemicalbook.comnih.govresearchgate.net. Investigating the self-assembly of this compound in solution could reveal its potential to form such ordered aggregates. The strength and directionality of the intermolecular interactions will dictate the nature and stability of the resulting supramolecular polymers.

Application of Chemoinformatics and Big Data Analytics in Compound Research

Chemoinformatics and big data analytics provide powerful tools for navigating the vast chemical space and extracting valuable information from large datasets.

Virtual Screening of Chemical Libraries: Chemoinformatics tools can be used to perform virtual screening of large chemical databases to identify other compounds with similar structural features or predicted properties to this compound nih.govmdpi.comresearchgate.netresearchgate.net. This can help in identifying potential new applications or lead compounds for further development. For instance, screening for pyridine-containing compounds has been a fruitful approach in the search for new therapeutic agents mdpi.comrsc.org.

Data Mining of Chemical Databases: Large chemical databases such as PubChem and ChEMBL contain a wealth of information on the synthesis, properties, and biological activities of millions of compounds manchester.ac.ukresearchgate.netchemicalbook.com. By applying data mining techniques, it is possible to uncover hidden relationships and trends related to this compound and its analogs. This could involve analyzing structure-activity relationships across a large set of related compounds or identifying common synthetic pathways and challenges. The insights gained from such analyses can guide future research efforts and accelerate the discovery process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-Fluoro-3-methylpyridin-2-yl)acetamide?

- The synthesis typically involves substitution reactions under alkaline conditions to introduce fluorine and methyl groups to the pyridine ring, followed by condensation with acetamide. For example, details a similar method using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions, followed by reduction and condensation steps. Optimization may require adjusting reaction time, temperature, and catalysts (e.g., iron powder for reduction in acidic media) .

Q. Which spectroscopic and analytical methods are used for structural characterization?

- 1H/13C NMR is critical for confirming substituent positions on the pyridine ring and acetamide group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in and ) resolves ambiguities in regiochemistry. For purity assessment, HPLC with UV detection (≥95% purity threshold) is standard .

Q. How can solubility challenges in polar solvents be addressed during formulation?

- Solubility profiling in solvents like DMSO, ethanol, and water (with co-solvents) is essential. highlights the use of organic solvent/water mixtures for dissolution, with storage at -20°C to prevent degradation .

Advanced Research Questions

Q. How can regioselective fluorination be optimized to minimize byproducts?

- Kinetic vs. thermodynamic control : Fluorination at the 5-position can be achieved using KF/Al2O3 under microwave irradiation, which enhances selectivity. Contradictions in regiochemistry (e.g., unexpected substitution patterns) should be resolved via 2D NMR (NOESY, HSQC) and X-ray crystallography .

Q. What strategies resolve contradictions in NMR data due to tautomerism or dynamic effects?

- Variable-temperature NMR can identify dynamic processes (e.g., amide bond rotation). For tautomerism in the pyridine ring, DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers, which can be cross-validated with X-ray data .

Q. How can computational modeling predict metabolic stability or toxicity?

- ADMET prediction tools (e.g., SwissADME) analyze metabolic sites, while density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity. ’s InChI descriptors and PubChem data (e.g., logP, polar surface area) inform bioavailability .

Q. What experimental designs validate the compound’s role as a kinase inhibitor or receptor ligand?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.